3-Acetamidobenzamide

ADP-ribosyltransferase inhibition PARP inhibitor screening 3-substituted benzamide SAR

3-Acetamidobenzamide (3-AAB; CAS 58202-87-2) is a 3-substituted benzamide derivative classified as a potent, competitive inhibitor of nuclear ADP-ribosyltransferase (ADPRT), also referred to as poly(ADP-ribose) polymerase (PARP). It belongs to a well-characterized family of benzamide ADPRT inhibitors that includes 3-aminobenzamide (3-AB), 3-methoxybenzamide (3-MBA), and the parent compound benzamide, all of which function as nicotinamide mimetics occupying the NAD+ binding pocket.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 58202-87-2
Cat. No. B6600194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidobenzamide
CAS58202-87-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
InChIKeyMBSMXWYXNULTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamidobenzamide (CAS 58202-87-2): A Benchmark 3-Substituted Benzamide ADP-Ribosyltransferase Inhibitor for DNA Repair and Radiosensitization Research


3-Acetamidobenzamide (3-AAB; CAS 58202-87-2) is a 3-substituted benzamide derivative classified as a potent, competitive inhibitor of nuclear ADP-ribosyltransferase (ADPRT), also referred to as poly(ADP-ribose) polymerase (PARP) [1]. It belongs to a well-characterized family of benzamide ADPRT inhibitors that includes 3-aminobenzamide (3-AB), 3-methoxybenzamide (3-MBA), and the parent compound benzamide, all of which function as nicotinamide mimetics occupying the NAD+ binding pocket [2]. The compound is primarily employed as a pharmacological probe to dissect the role of ADP-ribosylation in DNA damage repair, post-irradiation cellular recovery, and chemosensitization, and has been investigated as an antiviral agent and as a scaffold for neurodegenerative disease therapeutics [3][4].

Why 3-Acetamidobenzamide Cannot Be Substituted by Generic 3-Substituted Benzamide ADPRT Inhibitors Without Loss of Activity


Although multiple 3-substituted benzamides (e.g., 3-aminobenzamide, 3-methoxybenzamide, and 3-nitrobenzamide) share the ADPRT inhibitory mechanism, their quantitative potency, cellular radiosensitization efficacy, and concentration-dependent biphasic behavior differ markedly. 3-Acetamidobenzamide was specifically identified as the most potent ADPRT inhibitor among a series of 3-aminobenzamide analogues tested [1]. Substitution with a smaller amino (3-AB) or methoxy (3-MBA) group yields competitive inhibitors with Ki values of less than 2 µM, while 3-AAB demonstrates superior ADPRT inhibition relative to both 3-nitrobenzamide and parent benzamide in head-to-head cellular radiosensitization assays [2][3]. Furthermore, 3-AAB uniquely exhibits a biphasic concentration response—stimulation of ADPRT at 50 nM versus inhibition at 50 µM—which is not documented for all benzamide congeners and has direct implications for experimental design [4]. These quantitative and qualitative distinctions mean that in-class substitution without verification of target-specific potency risks experimental inconsistency and compromised radiosensitization outcomes.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for 3-Acetamidobenzamide Against Closest Analogs


Superior ADPRT Inhibitory Potency: 3-Acetamidobenzamide Identified as the Most Potent 3-Substituted Benzamide Analogue in the Purnell & Whish (1980) Screen

In the foundational structure-activity relationship screen by Purnell and Whish (1980), a range of 3-substituted benzamide analogues of 3-aminobenzamide were tested for poly(ADP-ribose) synthetase inhibition. 3-Acetamidobenzamide (3-AAB) was identified as the most potent inhibitor among all analogues tested. The widely used comparators 3-aminobenzamide (3-AB) and 3-methoxybenzamide (3-MBA) were confirmed as competitive inhibitors with Ki values of less than 2 µM [1]. The Lunec et al. (1984) study subsequently confirmed that 3-AAB was found to be the most potent ADPRT inhibitor in this analogue series, explicitly citing the Purnell & Whish (1980) findings as the basis for selecting 3-AAB for detailed radiosensitization studies [2].

ADP-ribosyltransferase inhibition PARP inhibitor screening 3-substituted benzamide SAR

Direct Head-to-Head Comparison: 3-Acetamidobenzamide Is a Stronger ADPRT Inhibitor and More Effective Radiosensitizer Than 3-Nitrobenzamide in Mouse Lymphoma Cells

George et al. (1986) performed a direct head-to-head comparison of 3-acetamidobenzamide (3-AAB) and 3-nitrobenzamide (3-NB) as ADPRT inhibitors and post-irradiation sensitizers in mouse lymphoma L5178Y R and S cell lines. The study explicitly states: '3-Nitrobenzamide is structurally a potentially dual action radiation sensitizer with electron affinic and ADPRT inhibitory properties. It is a weaker inhibitor of ADPRT compared to 3-AAB, and results in a smaller sensitization of mouse lymphoma cells in air' [1]. This direct comparison establishes 3-AAB as the superior ADPRT inhibitor in a cellular context with functional consequences for radiosensitization. Of note, 3-NB showed greater sensitization under anoxic conditions due to its electron-affinic properties, indicating a mechanistic distinction: 3-AAB provides purer ADPRT-dependent radiosensitization [1]. Additionally, 3-AAB retarded DNA strand-break repair kinetics and sensitized human skin fibroblasts, Friedreich's ataxia, and ataxia-telangiectasia fibroblasts to electron radiation, and was effective against fast neutron irradiation [1].

radiosensitization ADPRT inhibition DNA strand-break repair mouse lymphoma L5178Y

Unique Biphasic Concentration-Response: 3-Acetamidobenzamide Stimulates ADPRT at 50 nM but Inhibits at 50 µM in Permeabilized L1210 Cells

Jones et al. (1988) reported a striking biphasic activity profile for 3-acetamidobenzamide (designated 3-aab) in permeabilized L1210 murine leukemia cells. At a concentration of 50 µM, 3-AAB inhibited nuclear ADP-ribosyltransferase activity, consistent with its known inhibitory profile. However, at a 1000-fold lower concentration of 50 nM, 3-AAB produced a two-fold stimulation of enzyme activity [1]. This biphasic behavior—stimulation at nanomolar concentrations and inhibition at micromolar concentrations—was shared with other benzamides and nicotinamides and was correlated with their activity as inhibitors. This property has profound implications for experimental design: the effective concentration range must be carefully controlled to ensure the desired inhibitory response rather than paradoxical enzyme stimulation. This biphasic phenomenon is not uniformly characterized across all 3-substituted benzamide ADPRT inhibitors and represents a distinctive pharmacological feature that must be accounted for in comparative studies [1].

biphasic pharmacology ADP-ribosyltransferase modulation enzyme stimulation L1210 cells

In Vivo Antiviral Efficacy: 3-Acetamidobenzamide Demonstrates High-Level Prophylactic and Therapeutic Activity Against Alphavirus and Bunyavirus at 10 mg/kg in Mice

Krasil'nikov et al. (1994) investigated the antiviral activity of ADP-ribosylation inhibitors in a murine model of alphavirus and bunyavirus infection. 3,N-Acetylaminobenzamide (synonymous with 3-acetamidobenzamide, 3-AAB) was tested alongside 3,N-butyrylaminobenzamide for both prophylactic and therapeutic effects. Both compounds demonstrated high levels of antiviral activity when administered as a single subcutaneous injection at a dose of 10 mg/kg. Increasing the number of injections did not enhance efficacy and in some cases decreased it [1]. This study provides direct in vivo evidence differentiating 3-AAB from the broader benzamide class, as not all ADPRT inhibitors have demonstrated comparable antiviral efficacy in animal models. The single-dose efficacy distinguishes 3-AAB from inhibitors requiring continuous exposure for therapeutic benefit.

antiviral drug discovery alphavirus bunyavirus ADP-ribosylation inhibition in vivo efficacy

Neurodegenerative Disease Patent Protection: Acetamidobenzamide Scaffold Demonstrates MPTP-Induced Dopamine Depletion Prevention, with N-tert-Butyl-3-Acetamidobenzamide (CPI1234) as a Specifically Claimed Compound

US Patent 5,658,953 (and related family members US 5,756,548, US 6,066,765, US 6,077,870) discloses a family of acetamidobenzamide compounds for treating neurodegenerative disorders, specifically those associated with dopamine depletion such as Parkinson's disease [1]. The patent describes an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model assay in which test compounds are evaluated for their ability to prevent MPTP-induced reduction of striatal dopamine levels. N-tert-Butyl-3-acetamidobenzamide (assigned internal compound designation CPI1234) is explicitly claimed as an active pharmaceutical agent within this patent family [1][2]. The patent also teaches that 'slight structural changes yielded large differences in efficacy and toxicity' and that 'the vast majority of benzamide compounds have little or no activity in our screens,' establishing that the acetamidobenzamide substitution pattern confers specific activity not generalizable to all benzamides [2]. N-tert-Butyl-4-acetamidobenzamide (CPI1189) is identified as the most preferred compound, but the 3-substituted positional isomer (CPI1234) is specifically claimed, indicating positional selectivity matters for therapeutic development [2].

neurodegenerative disease Parkinson's disease MPTP model dopamine neuroprotection acetamidobenzamide patent

Physicochemical Differentiation: Estimated Water Solubility of ~3.7 mg/mL for 3-Acetamidobenzamide Supports Cell-Based Assay Formulation, Differentiating from More Lipophilic Benzamide Analogues

The estimated water solubility of 3-acetamidobenzamide at 25°C is approximately 3,734 mg/L (3.7 mg/mL), with an estimated log Kow of -0.16, indicating a favorable balance of aqueous solubility and modest lipophilicity for cell-based assay applications . The computed polar surface area (PSA) of 72 Ų, with 4 hydrogen bond acceptors and 3 hydrogen bond donors, and zero Rule-of-5 violations, further support its drug-like physicochemical profile . By comparison, the parent compound benzamide (no 3-substituent) and more lipophilic analogues bearing larger 3-substituents (e.g., 3-nitrobenzamide) exhibit differing solubility and permeability profiles that can affect cellular uptake, requiring different solvent systems (e.g., DMSO percentage) for in vitro dosing [1]. 3-Acetamidobenzamide's balanced solubility profile reduces the likelihood of compound precipitation in aqueous assay media—a practical advantage for reproducible cell-based pharmacology.

aqueous solubility drug-like properties cell-based assay formulation physicochemical profiling

Optimal Research and Industrial Application Scenarios for 3-Acetamidobenzamide Based on Quantitative Differentiation Evidence


Radiation Biology & DNA Repair Research: Superior ADPRT-Dependent Radiosensitization Probe

3-Acetamidobenzamide is the preferred ADPRT inhibitor for radiation biology studies requiring clean, ADPRT-dependent radiosensitization without confounding electron-affinic effects. As demonstrated by George et al. (1986), 3-AAB is a stronger ADPRT inhibitor than 3-nitrobenzamide and produces greater radiosensitization in mouse lymphoma cells under normoxic conditions [1]. The compound retards DNA strand-break repair kinetics and is effective across multiple human fibroblast genotypes (normal, Friedreich's ataxia, ataxia-telangiectasia) and against both electron and fast neutron irradiation [1]. The established critical post-irradiation window of 90 minutes for inhibitor effectiveness, with an estimated half-life of recoverable radiation damage of approximately 20 minutes, provides a well-defined experimental protocol framework [2]. For procurement, 3-AAB should be specified at ≥98% purity to ensure ADPRT inhibition is not confounded by impurities that may independently affect DNA repair pathways.

Antiviral Drug Discovery: Validated In Vivo Reference Standard for ADP-Ribosylation-Targeted Host-Directed Therapy

For antiviral drug discovery programs targeting host ADP-ribosylation pathways, 3-acetamidobenzamide provides a validated in vivo reference compound with demonstrated prophylactic and therapeutic efficacy against alphaviruses and bunyaviruses in mice [1]. The single-dose efficacy at 10 mg/kg (subcutaneous) establishes a practical dosing benchmark, and the observation that multiple dosing does not improve—and may reduce—efficacy informs experimental design for both the reference compound and novel analogues [1]. This in vivo validation differentiates 3-AAB from the many ADPRT inhibitors that have been characterized only in vitro. Procuring 3-AAB as an analytical reference standard (rather than a bulk research chemical) ensures lot-to-lot consistency critical for reproducible in vivo pharmacology.

Neurodegenerative Disease Drug Discovery: Key Scaffold for Generating Patent-Protected N-Substituted Acetamidobenzamide Analogues (CPI Series)

The 3-acetamidobenzamide core scaffold is a critical synthetic intermediate for generating N-substituted benzamide analogues claimed in the US patent family (US 5,658,953 and related filings) for treating dopamine-associated neurodegenerative disorders including Parkinson's disease [1]. N-tert-Butyl-3-acetamidobenzamide (CPI1234) is specifically claimed, and the patent teaches that the MPTP-induced dopamine depletion mouse model is the relevant screening assay [1]. The explicit patent teaching that 'slight structural changes yielded large differences in efficacy and toxicity' and that most benzamide compounds are inactive underscores the importance of sourcing the correct positional isomer (3-substituted) rather than the more commonly available 4-substituted analogues [2]. For medicinal chemistry programs, 3-acetamidobenzamide should be procured as a high-purity synthetic intermediate with full analytical characterization (NMR, HPLC, MS) to support SAR expansion and patent prosecution.

ADP-Ribosylation Mechanistic Studies: Concentration-Controlled Biphasic Pharmacology Tool

The uniquely documented biphasic concentration-response profile of 3-acetamidobenzamide—two-fold stimulation of ADPRT at 50 nM versus inhibition at 50 µM in permeabilized L1210 cells—makes this compound a valuable tool for studying the regulatory dynamics of ADP-ribosylation [1]. Researchers investigating the endogenous regulation of PARP/ADPRT activity, or the paradoxical effects of low-dose PARP modulation on cellular processes, can exploit this biphasic property as a mechanistic probe. Critically, this property mandates rigorous concentration verification in all experiments: studies inadvertently operating in the nanomolar range risk observing enzyme stimulation misattributed to other mechanisms [1]. Procurement of 3-AAB with certified purity and accurate gravimetric dispensing capability is essential, as impurities with independent pharmacological activity could confound interpretation of biphasic responses at low concentrations.

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